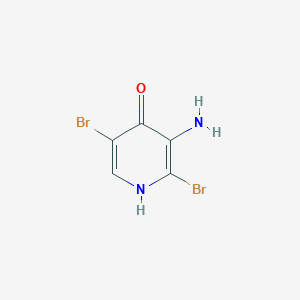

3-amino-2,5-dibromopyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,5-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTKMASLHGXXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Polyhalogenated Pyridine Scaffolds in Organic Synthesis and Materials Design

Polyhalogenated pyridine (B92270) scaffolds are highly valued building blocks in organic chemistry due to the unique reactivity conferred by the halogen atoms. These substituents act as versatile chemical "handles," allowing for selective functionalization of the pyridine core. The presence of halogens activates the pyridine ring towards certain reactions and provides specific sites for carbon-carbon and carbon-heteroatom bond formation, which are crucial steps in the synthesis of complex molecules.

In organic synthesis , the halogen atoms on the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and serve as key coupling partners in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. mdpi.comnih.gov This reactivity allows chemists to introduce a wide variety of substituents, including aryl, alkyl, amino, and alkoxy groups, in a controlled and site-selective manner. nih.gov The ability to perform selective reactions on compounds with multiple, identical halogen atoms further enhances their utility, enabling the stepwise construction of highly functionalized molecules. nih.gov Consequently, polyhalogenated pyridines are indispensable intermediates in the synthesis of pharmaceuticals and agrochemicals, where precise molecular architectures are required for biological activity. acs.orgchemimpex.com

In the realm of materials design , the electronic properties of the pyridine ring, modified by the strong electron-withdrawing effects of halogen atoms, make these scaffolds attractive for creating novel functional materials. chemimpex.com They are used in the development of polymers, coatings, and organic dyes. chemimpex.comresearchgate.net For instance, polyhalogenated bipyridines, synthesized from simpler halogenated pyridines, are precursors to ligands used in coordination chemistry and for the construction of supramolecular assemblies and light-emitting materials. mdpi.comresearchgate.net The strategic placement of halogens can fine-tune the electronic and photophysical properties of these materials, leading to applications in electronics and photonics. researchgate.net

Structural Features and Reactivity Potential of 3 Amino 2,5 Dibromopyridin 4 Ol

While specific experimental data on 3-amino-2,5-dibromopyridin-4-ol is scarce in published literature, its structural features suggest a rich and complex reactivity profile. The molecule combines several functional groups on a single pyridine (B92270) ring: an amino group, a hydroxyl group, and two bromine atoms.

Structural Features:

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, which influences the electron distribution and basicity of the molecule.

Amino Group (-NH₂): Located at the 3-position, this strong electron-donating group activates the ring, particularly the ortho and para positions, towards electrophilic substitution. It also acts as a nucleophile and a site for hydrogen bonding. cymitquimica.com

Hydroxyl Group (-OH): At the 4-position, this group exists in equilibrium with its tautomeric form, pyridin-4(1H)-one. As a hydroxyl group, it is strongly electron-donating and can be deprotonated to form a phenoxide-like species. It is also a hydrogen bond donor and acceptor. cymitquimica.com

Bromine Atoms (-Br): Located at the 2- and 5-positions, these halogens are electron-withdrawing via induction but can donate electron density through resonance. They are key reactive sites, serving as leaving groups in substitution and cross-coupling reactions. smolecule.com

The interplay of these electron-donating (amino, hydroxyl) and electron-withdrawing (bromine, ring nitrogen) groups creates a unique electronic landscape, suggesting that the compound could exhibit amphiphilic reactivity, with both nucleophilic and electrophilic centers.

Reactivity Potential: Based on its structure, this compound is predicted to undergo a variety of chemical transformations:

Reactions at the Amino Group: The nucleophilic amino group can be expected to participate in acylation, alkylation, and diazotization reactions.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation. Its acidity will be influenced by the other substituents on the ring.

Substitution of Bromine Atoms: The bromine atoms at the 2- and 5-positions are susceptible to replacement via nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds. The relative reactivity of the C2-Br versus the C5-Br bond would be a key question, with the position alpha to the nitrogen (C2) often being more reactive in cross-coupling reactions. nih.gov

Electrophilic Substitution: While the pyridine ring is generally electron-deficient, the strong activating effects of the amino and hydroxyl groups could enable electrophilic substitution, although the positions are already heavily substituted.

Research Landscape and Knowledge Gaps Pertaining to 3 Amino 2,5 Dibromopyridin 4 Ol

Classical and Contemporary Approaches to Pyridine Ring Functionalization

The inherent electron-deficient nature of the pyridine ring presents challenges for electrophilic substitution, often necessitating harsh reaction conditions. acs.org However, a variety of methods have been developed to achieve regioselective functionalization.

Regioselective Bromination Strategies for Pyridine Nuclei

Direct bromination of the pyridine ring typically requires high temperatures, often exceeding 300°C, and the use of corrosive and volatile bromine. acs.org To circumvent these harsh conditions, strategies involving directing groups have been developed. For instance, the introduction of an amino group can enhance the nucleophilicity of the pyridine ring, facilitating bromination at specific positions under milder conditions. acs.orgresearchgate.net An electrochemical approach using inexpensive and safe bromine salts at room temperature has been shown to be effective for the meta-bromination of pyridine derivatives when a directing group is present. acs.orgnih.gov This method offers a more sustainable alternative to traditional bromination protocols. researchgate.net

Another strategy for achieving regioselectivity is the use of a bromine-magnesium exchange reaction. For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective Br/Mg exchange at the 3-position using iso-PrMgCl·LiCl. rsc.org This generates a functionalized pyridylmagnesium reagent that can react with various electrophiles.

The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of activated pyridine rings, such as 2-aminopyridines. researchgate.net

Introduction of Hydroxyl and Amino Functionalities at Specific Positions

The introduction of hydroxyl and amino groups onto the pyridine ring is critical for the synthesis of compounds like this compound. The position of these functional groups significantly influences the molecule's properties and biological activity. nih.gov

Hydroxylation of a pyridine ring can be achieved through various methods. One approach involves the reaction of a bromopyridine with a strong base, such as potassium hydroxide (B78521), often in the presence of a copper catalyst, to facilitate nucleophilic substitution of the bromine atom with a hydroxyl group. prepchem.com For example, 2-amino-3,5-dibromopyridine (B40352) can be converted to 2-amino-3-hydroxy-5-bromopyridine by heating with potassium hydroxide and copper powder in an autoclave. prepchem.com

The introduction of an amino group can be accomplished through the reduction of a corresponding nitro compound. prepchem.comorgsyn.org For example, 2,5-dibromo-3-nitropyridine can be hydrogenated using a palladium on activated charcoal catalyst to yield 3-amino-2,5-dibromopyridine. prepchem.com Another method involves the amination of a halopyridine, though this can sometimes be challenging. orgsyn.org

The interplay between different functional groups on the pyridine ring is also a key consideration. The presence of an amino group, for instance, can direct the position of subsequent electrophilic substitution reactions, such as nitration, which can then be reduced to another amino group. orgsyn.org

Multi-Step Synthesis Pathways to this compound

The synthesis of complex molecules like this compound typically involves a multi-step approach, starting from a readily available precursor.

Precursor Identification and Preparation (e.g., Pyridine or Pyridinium Salt Derivatives)

A common precursor for the synthesis of substituted pyridines is 2-aminopyridine (B139424). orgsyn.org This starting material can undergo a series of functionalization reactions to introduce the desired substituents. For example, bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine, which can then be nitrated to 2-amino-5-bromo-3-nitropyridine. orgsyn.org This intermediate is a key precursor, as the nitro group can be subsequently reduced to an amino group.

Another potential precursor is 2,5-dibromo-3-nitropyridine. prepchem.com The synthesis of this compound can start from 2-aminopyridine, which is first brominated and then nitrated. orgsyn.org The resulting 2,5-dibromo-3-nitropyridine can then be used to introduce the amino and hydroxyl groups.

The table below outlines some key precursors and their transformations in the synthesis of halogenated pyridinols.

| Precursor | Reagents and Conditions | Product | Reference |

| 2-Aminopyridine | 1. Br₂ in acetic acid; 2. H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |

| 2,5-Dibromo-3-nitropyridine | H₂, Pd/C in methanol | 3-Amino-2,5-dibromopyridine | prepchem.com |

| 2-Amino-3,5-dibromopyridine | KOH, Cu powder, H₂O, 170°C | 2-Amino-3-hydroxy-5-bromopyridine | prepchem.com |

Isolation and Purification of Synthetic Intermediates

The isolation and purification of intermediates at each step of a multi-step synthesis are crucial for obtaining a pure final product. Common techniques include solvent extraction, filtration, and chromatography. google.comnih.gov

For example, after a reaction, the product can be isolated by conventional solvent extraction techniques. google.com If the product is a solid, it can be collected by filtration and washed to remove impurities. orgsyn.org Purification is often achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. nih.govnih.gov The choice of eluent for column chromatography is critical for achieving good separation of the desired compound from byproducts. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize the yield and selectivity of the desired product. wikipedia.orgmdpi.com This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time. mdpi.com

For instance, in a microwave-assisted synthesis, the reaction temperature can significantly impact the yield. mdpi.com Similarly, the choice of solvent can be crucial, with some solvents leading to higher yields than others. mdpi.com The amount of reagents used can also be optimized to ensure complete conversion of the starting material while minimizing the formation of side products. researchgate.net For example, in an electrochemical bromination, the amount of the bromide source and the electrolyte concentration are key parameters to optimize. acs.org

The following table provides examples of how reaction conditions have been optimized for different pyridine syntheses.

| Reaction | Parameter Optimized | Optimal Condition | Outcome | Reference |

| Electrochemical Bromination | Bromide Source | Tetrabutylammonium bromide (1.5 equiv) | High yield of brominated pyridine | acs.org |

| Microwave-assisted Synthesis | Temperature | 140 °C | 89% yield of the desired product | mdpi.com |

| C-H Functionalization | Amount of Reagent | 1.5 equivalents of dimethylcyanamide | Almost full conversion of starting material | researchgate.net |

Advanced Synthetic Techniques Applicable to this compound

The construction of a polysubstituted pyridine ring, such as that in this compound, where the substitution pattern is precisely controlled, presents significant synthetic challenges. Traditional multistep methods can be lengthy and inefficient. Consequently, advanced synthetic techniques that allow for the late-stage introduction of functional groups or the rapid assembly of the core structure in a single operation are highly desirable.

Late-Stage Functionalization Protocols for Complex Pyridine Systems

Late-Stage Functionalization (LSF) is a powerful strategy that enables the direct modification of C-H bonds on a pre-formed molecular scaffold, thereby avoiding the need for de novo synthesis to create analogues of a lead compound. researchgate.net This approach is particularly valuable for complex, drug-like molecules containing a pyridine ring. researchgate.netsnnu.edu.cn However, a primary challenge in the LSF of pyridines is achieving high regioselectivity, as the electronic nature of the heterocycle can lead to mixtures of isomers. researchgate.netrsc.org

One of the most innovative LSF approaches applicable to pyridine systems is a tandem C–H fluorination and nucleophilic aromatic substitution (SNAr) sequence. nih.govacs.org This method involves the highly selective fluorination of a C-H bond at the position alpha to the pyridine nitrogen using reagents like silver(II) fluoride (B91410) (AgF₂). nih.govacs.org The resulting 2-fluoropyridine (B1216828) is an exceptionally versatile intermediate because the fluoride acts as an excellent leaving group for SNAr reactions, allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based functional groups under mild conditions. nih.govacs.org For a precursor to this compound, one could envision a late-stage C-H activation to install one of the desired functionalities.

Other LSF strategies that could be employed include:

Minisci-type Reactions : These reactions involve the addition of carbon-centered radicals to protonated heteroaromatics. While versatile, they can sometimes suffer from a lack of regioselectivity depending on the steric and electronic properties of both the pyridine and the radical. nih.gov

Metal-Catalyzed C-H Borylation : This method creates synthetic intermediates (pyridyl boronic esters) that can be subsequently converted into a variety of functional groups through cross-coupling, oxidation, or halogenation reactions. snnu.edu.cnnih.gov

Directed and Non-Directed Metalation : By using directing groups or specialized catalyst systems, it is possible to achieve C-H functionalization at positions that are typically difficult to access, such as the meta-position of the pyridine ring. snnu.edu.cn

| Method | Typical Reagents/Catalyst | Targeted Position(s) | Key Features |

|---|---|---|---|

| C-H Fluorination / SNAr | 1. AgF₂ 2. Nucleophile (e.g., R-OH, R-NH₂) | α to Nitrogen (C2/C6) | Installs a versatile fluoride leaving group, enabling a wide range of subsequent substitutions. nih.govacs.org |

| Minisci Reaction | Radical source (e.g., alkyl carboxylic acid), oxidant (e.g., (NH₄)₂S₂O₈), acid | C2/C4 | Good for introducing alkyl and acyl groups, though regioselectivity can be a challenge. nih.gov |

| meta-C–H Silylation/Borylation | Ni/Lewis Acid co-catalyst system | meta to Nitrogen (C3/C5) | Enables functionalization at electronically disfavored positions; products are versatile intermediates. snnu.edu.cn |

| C4-Selective Alkylation/Arylation | Enzyme-mimic urea (B33335) activation reagent | para to Nitrogen (C4) | Provides a general platform for highly regioselective C4 functionalization with a broad scope of nucleophiles. rsc.org |

One-Pot Reaction Sequences for Skeletal Reorganization and Derivatization

One-pot reactions, particularly those involving multiple components (multicomponent reactions or MCRs), provide a highly efficient pathway to complex molecules from simple, readily available starting materials. rsc.org These processes minimize waste and reduce operational complexity by combining several reaction steps into a single procedure without isolating intermediates. For the synthesis of halogenated pyridinols, an MCR could be designed to assemble the core ring system with the required substitution pattern either directly or through a readily convertible intermediate.

Several one-pot strategies are prominent in pyridine synthesis:

Hantzsch Dihydropyridine Synthesis and its Variants : The classic method, and modern variations, can be adapted to produce highly substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis : This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, offering total control of regiochemistry. core.ac.uk By choosing appropriately halogenated or functionalized starting materials, this method could be adapted to build a scaffold like this compound.

Multicomponent Cyclocondensations : A variety of MCRs exist that combine simple building blocks to form the pyridine skeleton. For instance, a one-pot reaction of an aromatic aldehyde, malononitrile, and a substituted phenol (B47542) using a nano copper ferrite (B1171679) catalyst has been reported to efficiently produce polysubstituted pyridine derivatives. nanoscalereports.com This highlights the potential for catalytic, environmentally benign processes in constructing these heterocycles. nanoscalereports.com

These sequences can also achieve skeletal reorganization, where a starting heterocyclic system is transformed into a different one, or derivatization, where the initially formed product is further functionalized in the same pot. A plausible one-pot approach to a molecule like this compound could involve the initial formation of an aminopyridinol ring followed by a sequential, in-situ halogenation step using a regioselective brominating agent.

| Reaction Type | Key Components | Typical Conditions/Catalyst | Product Class |

|---|---|---|---|

| Multicomponent Reaction | 1,3-Dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohol | NaOH, mild conditions | Highly functionalized pyridines. rsc.org |

| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl compound, ammonia, alkynone | Often catalyst-free or mild acid/base | Polysubstituted pyridines with controlled regiochemistry. core.ac.uk |

| Nano-Catalyzed Cyclocondensation | Aromatic aldehyde, malononitrile, substituted phenols | Nano copper ferrite | Poly-substituted pyridine derivatives. nanoscalereports.com |

| Alkyne Annulation | Aromatic terminal alkynes, benzamides | Cs₂CO₃ | 3,5-Diaryl pyridines. mdpi.com |

Fundamental Reactivity Studies

The reactivity of the pyridine ring is complex, influenced by the electron-withdrawing nature of the nitrogen atom and the interplay of electronic effects from its substituents. In this compound, the amino and hydroxyl groups are electron-donating, while the bromine atoms are electron-withdrawing. This combination of substituents creates a unique electronic environment that dictates the molecule's behavior in chemical reactions.

Electrophilic Aromatic Substitution on Brominated Pyridinols

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the ring's electron-deficient nature. quora.compearson.comyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack. youtube.com However, the presence of activating groups like amino and hydroxyl groups can facilitate these reactions. In the case of this compound, the positions for electrophilic attack are influenced by the directing effects of the existing substituents. The amino and hydroxyl groups are ortho-, para-directing, while the bromine atoms are meta-directing. The outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, which could favor substitution at the C6 position, the only available site.

It's important to note that harsh conditions, often involving strong acids and high temperatures, are typically required for electrophilic substitution on pyridines. chemrxiv.org These conditions can sometimes lead to a mixture of products or decomposition. chemrxiv.org

Nucleophilic Substitution at Bromine and Hydroxyl Centers

The pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2 and C4 positions, due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the electronegative nitrogen atom. quora.com In this compound, the bromine atoms at the C2 and C5 positions are potential sites for nucleophilic attack. The bromine at the C2 position is generally more activated towards nucleophilic substitution than the one at C5. evitachem.com

The hydroxyl group at the C4 position can also be a site for substitution, although this typically requires activation, for instance, by conversion to a better leaving group. Nucleophilic substitution reactions involving the displacement of bromide or an activated hydroxyl group are valuable for introducing a wide range of functional groups onto the pyridine core. evitachem.com

| Nucleophile | Potential Reaction Site | Product Type |

| Amines | C2-Br, C5-Br | Substituted aminopyridines |

| Thiols | C2-Br, C5-Br | Substituted thiopyridines |

| Alkoxides | C2-Br, C5-Br | Substituted alkoxypyridines |

Site Selectivity in Pyridine Functionalization (e.g., C2, C4, meta)

Site selectivity in the functionalization of substituted pyridines is a critical aspect of their synthetic utility. researchgate.net The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions and electrophilic attack at the C3 position. quora.comresearchgate.net However, the presence of multiple substituents, as in this compound, complicates this general trend.

C2 and C4 Positions: These positions are electronically deficient and thus are primary targets for nucleophilic attack. quora.com The bromine at C2 in this compound is expected to be more reactive towards nucleophiles than the bromine at C5. The hydroxyl group at C4 can also be targeted for substitution after appropriate activation. thieme-connect.de

Meta-Position (C3 and C5): The C3 and C5 positions are generally less reactive towards nucleophiles but are the preferred sites for electrophilic substitution. quora.comresearchgate.net In the subject molecule, the C3 position is already substituted with an amino group. The C5 position, bearing a bromine atom, could potentially undergo electrophilic attack if the conditions are forcing enough, but this is less likely. Recent advancements in catalysis have enabled the functionalization of the typically less reactive C3 position through novel strategies, such as those involving Zincke intermediates. nih.govresearchgate.net

Detailed Mechanistic Pathways

Understanding the detailed mechanistic pathways of reactions involving this compound is crucial for predicting reactivity and controlling product formation. This involves the study of reaction intermediates and the energetic profiles of the reaction pathways.

Elucidation of Reaction Intermediates (e.g., Zincke Intermediates, Sigma Complexes)

Zincke Intermediates: The Zincke reaction involves the ring-opening of a pyridine ring upon treatment with 2,4-dinitrochlorobenzene and a primary amine, leading to the formation of a Zincke salt and subsequently a Zincke aldehyde. wikipedia.org More recently, the concept of Zincke imine intermediates has been exploited for the regioselective functionalization of pyridines. nih.govnih.gov This strategy involves the ring-opening of an activated pyridine to form an acyclic azatriene intermediate, which can then undergo selective reactions before ring-closure to yield the functionalized pyridine. chemrxiv.orgnih.gov This approach has been successfully used for the 3-selective halogenation of pyridines. nih.gov Given the structure of this compound, the formation of Zincke-type intermediates could potentially offer a route for further selective functionalization, although the specific reactivity would need to be investigated.

Sigma Complexes (Arenium Ions): In electrophilic aromatic substitution reactions, the initial attack of the electrophile on the pyridine ring leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. quora.com For pyridine, attack at the C3 position leads to a more stable sigma complex compared to attack at C2 or C4, as the positive charge is not placed on the electronegative nitrogen atom. youtube.com In the case of this compound, the activating groups would influence the stability of the sigma complex formed during any potential electrophilic attack.

| Intermediate Type | Associated Reaction | Key Features |

| Zincke Intermediate | Pyridine ring-opening and functionalization | Acyclic, conjugated imine or aldehyde |

| Sigma Complex (Arenium Ion) | Electrophilic Aromatic Substitution | Positively charged, resonance-stabilized carbocation |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | Negatively charged, resonance-stabilized intermediate |

Transition State Characterization and Energy Barrier Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by characterizing transition states and calculating the associated energy barriers. rsc.org Density Functional Theory (DFT) is a common method used to model these aspects of a reaction. rsc.org

For nucleophilic substitution reactions on pyridines, the energy barrier for the formation of the transition state determines the reaction rate. rsc.org Studies have shown that the energy barrier is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. rsc.orgscispace.com For instance, the free energy barrier for the reaction of acyl chlorides with pyridine has been calculated to be significantly lower for an SNm pathway compared to an SNσ pathway. rsc.org

In the context of this compound, theoretical calculations could be employed to predict the most likely sites for nucleophilic or electrophilic attack by comparing the energy barriers for different reaction pathways. For example, the energy barriers for nucleophilic attack at the C2-Br versus the C5-Br position could be calculated to determine the kinetic product. Similarly, the energy profiles for electrophilic attack at the C6 position could be modeled. These computational studies provide valuable insights that complement experimental findings and aid in the rational design of synthetic strategies. rsc.org

Influence of Reaction Parameters on Mechanism and Selectivity

The reaction outcomes for substituted pyridines are highly dependent on a range of parameters, including the nature of the solvent, temperature, and the specific reagents employed. For a molecule like this compound, the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing bromo substituents creates a complex electronic environment that dictates its reactivity.

The amino and hydroxyl groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. Conversely, the pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack, a characteristic further intensified by the two bromine atoms. uoanbar.edu.iqlibretexts.org This inherent electronic push-pull system means that subtle changes in reaction conditions can significantly alter the mechanism and the resulting product distribution.

For instance, in halogenation reactions, the choice of the halogenating agent and the acidity of the medium are critical. Harsh conditions, often required for the halogenation of deactivated pyridine rings, might be moderated due to the activating substituents present in this compound. nih.govnih.gov However, the regioselectivity would be complex, with potential competition between the available C-6 position and reactions involving the amino or hydroxyl groups.

Kinetic and thermodynamic control can also lead to different products. Lower temperatures might favor the kinetically controlled product, whereas higher temperatures could allow for equilibration to the more stable thermodynamic product. Computational studies on related substituted pyridines have shown that steric and electronic effects of substituents play a key role in determining the site-selectivity of reactions like C-H functionalization. nih.govmdpi.com For this compound, the steric bulk of the bromine atoms adjacent to the amino group would heavily influence the accessibility of neighboring positions to incoming reagents.

The influence of various parameters on reaction selectivity for substituted pyridines is summarized in the table below.

| Reaction Parameter | Influence on Mechanism and Selectivity |

| Solvent Polarity | Can affect the stability of charged intermediates and transition states, influencing reaction rates and potentially altering regioselectivity. |

| Temperature | Can switch between kinetic and thermodynamic control, leading to different product isomers. Higher temperatures can overcome activation barriers for less favored pathways. |

| Catalyst/Reagent | The choice of catalyst (e.g., Lewis acid) or reagent can activate specific positions on the pyridine ring, directing functionalization. nih.govbeilstein-journals.org |

| pH/Acidity | Protonation of the pyridine nitrogen deactivates the ring towards electrophilic attack but can also influence the reactivity of the amino and hydroxyl groups. uoanbar.edu.iq |

| Steric Hindrance | Bulky substituents like bromine can block access to adjacent positions, forcing reactions to occur at less sterically hindered sites. nih.gov |

Catalytic and Non-Catalytic Transformations

The modification of the pyridine scaffold can be achieved through a variety of catalytic and non-catalytic methods. The presence of halogen atoms on this compound makes it a prime candidate for cross-coupling reactions, while the inherent C-H bonds also present opportunities for direct functionalization.

Metal-Free Approaches to Pyridine Functionalization

In recent years, transition-metal-free methods for pyridine functionalization have gained significant traction, offering milder and often more sustainable reaction pathways. jiaolei.group These approaches can be broadly categorized and are relevant to a substrate like this compound.

One prominent method is deprotonation followed by reaction with an electrophile . The acidity of the C-H bond at the 6-position of this compound would be enhanced by the adjacent electron-withdrawing bromine and the pyridine nitrogen. Using a strong, non-nucleophilic base could selectively deprotonate this position, generating a pyridyl anion that can react with various electrophiles. For instance, 3,5-dihalopyridines have been shown to react with aldehydes at the 4-position following deprotonation. jst.go.jp

Another strategy involves the activation of the pyridine ring . Reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can activate the pyridine nitrogen, making the ring more susceptible to nucleophilic attack. mdpi.comresearchgate.net This allows for the introduction of nucleophiles at positions that are typically unreactive.

Radical reactions , such as the Minisci reaction, provide a powerful tool for the alkylation and acylation of electron-deficient heterocycles. While typically favoring the C-2 and C-4 positions, the substitution pattern on this compound could influence the regioselectivity of radical attack.

Finally, halogen-metal exchange offers a route to functionalized pyridines. The bromine atoms on the ring can be exchanged with metals like lithium or magnesium, creating organometallic intermediates that can then be trapped with electrophiles. This is a common strategy for functionalizing halopyridines. jiaolei.group

Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization Relevant to Pyridines

Transition-metal catalysis is a powerful tool for the synthesis and functionalization of pyridines. eie.gr The bromine atoms in this compound serve as excellent handles for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines or alcohols), Sonogashira (with terminal alkynes), and Heck (with alkenes) are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. eie.grnih.govresearchgate.net The relative reactivity of the C-2 and C-5 bromine atoms could potentially be exploited to achieve selective or sequential functionalization. For instance, in N-aryl-2-aminopyridines, the pyridyl group can act as a directing group, facilitating C-H activation and subsequent annulation reactions catalyzed by metals like palladium or rhodium. nih.govnih.gov

Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization required for cross-coupling. researchgate.net Transition metals can catalyze the activation of C-H bonds, allowing for direct arylation, alkylation, or other modifications. For pyridines, C-H activation is often directed to the C-2 position due to coordination of the metal to the pyridine nitrogen. beilstein-journals.org However, the electronic and steric environment of this compound could potentially lead to functionalization at the C-6 position. The presence of directing groups can also steer the reaction to other positions. nih.gov

The table below summarizes key transition metal-catalyzed reactions applicable to halogenated pyridines.

| Reaction Name | Metal Catalyst (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium (Pd) | Organoboron compounds | C-C |

| Buchwald-Hartwig | Palladium (Pd) | Amines, Alcohols, Thiols | C-N, C-O, C-S |

| Sonogashira | Palladium (Pd), Copper (Cu) | Terminal alkynes | C-C (alkynyl) |

| Heck | Palladium (Pd) | Alkenes | C-C (alkenyl) |

| Negishi | Palladium (Pd), Nickel (Ni) | Organozinc compounds | C-C |

| Stille | Palladium (Pd) | Organotin compounds | C-C |

| C-H Arylation | Palladium (Pd), Rhodium (Rh) | Aryl halides/boronics | C-C (aryl) |

The specific application of these methods to this compound would require experimental investigation to determine the precise conditions needed to achieve desired selectivity and yield, navigating the complex interplay of its multiple functional groups.

Advanced Spectroscopic and Structural Characterization of 3 Amino 2,5 Dibromopyridin 4 Ol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds it contains, offering a "molecular fingerprint."

For a closely related derivative, 3-amino-5-bromopyridin-4-ol , the presence of the hydroxyl group is a key feature. sigmaaldrich.com The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The amino group (-NH2) gives rise to characteristic stretching vibrations. In primary aromatic amines, asymmetric and symmetric N-H stretching modes are typically found in the 3300-3500 cm⁻¹ region. core.ac.uk For instance, in 2-amino-5-chloropyridine, these bands appear at 3550 cm⁻¹ (asymmetric) and 3452 cm⁻¹ (symmetric). core.ac.uk Additionally, the NH₂ scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. core.ac.uk

The aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated between 3000 and 3100 cm⁻¹. libretexts.org The in-ring C=C and C=N stretching vibrations contribute to the fingerprint region, typically between 1400 and 1650 cm⁻¹. researchgate.net In 2-amino-3,5-dibromopyridine (B40352), characteristic pyridine skeleton vibrations are observed at 1619 cm⁻¹, 1587 cm⁻¹, and 1496 cm⁻¹. bas.bg The C-N stretching vibration for this isomer is reported at 1360 cm⁻¹. bas.bg The presence of heavy bromine atoms influences the low-frequency region, with C-Br stretching vibrations expected below 700 cm⁻¹.

A summary of expected FTIR absorption ranges for the key functional groups in 3-amino-2,5-dibromopyridin-4-ol, based on its derivatives, is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance | Reference |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad | |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3500 | Medium-Strong | core.ac.uk |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3400 | Medium-Strong | core.ac.uk |

| Amino (-NH₂) | N-H Scissoring | 1600 - 1650 | Medium | core.ac.uk |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak-Medium | libretexts.org |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1650 | Medium-Strong | researchgate.netbas.bg |

| Carbon-Nitrogen | C-N Stretch | 1200 - 1360 | Medium | bas.bgmsu.edu |

| Carbon-Bromine | C-Br Stretch | < 700 | Strong | - |

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in IR spectra. For pyridine and its derivatives, the ring stretching modes are typically strong and well-defined in the Raman spectrum.

In studies of related compounds like 2-amino-5-chloropyridine , FT-Raman spectra have been recorded and compared with theoretical calculations. core.ac.ukresearchgate.net For this compound, N-H asymmetric and symmetric stretching vibrations were observed at 3551 cm⁻¹ and 3455 cm⁻¹, respectively. core.ac.uk The aromatic C-H stretching was identified at 3063 cm⁻¹. core.ac.uk The intense ring breathing vibrations, characteristic of the pyridine skeleton, are also prominent in Raman spectra. For 3,5-dibromopyridine (B18299) , FT-Raman spectroscopy has been used to analyze its vibrational modes in the solid phase. chemicalbook.com

Based on these related compounds, the FT-Raman spectrum of this compound would be expected to show strong signals for the pyridine ring vibrations and the C-Br bonds.

| Functional Group / Vibration | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Amino (-NH₂) | N-H Stretch | 3400 - 3550 | Medium | core.ac.uk |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium | core.ac.uk |

| Aromatic Ring | Ring Breathing/Stretching | 1400 - 1620 | Strong | core.ac.uk |

| Carbon-Nitrogen | C-N Stretch | ~1410 | Medium | core.ac.uk |

| Carbon-Bromine | C-Br Stretch | < 700 | Strong | - |

Linear-dichroic infrared (IR-LD) spectroscopy is a specialized technique used to study the orientation of molecules and analyze anisotropic effects like hydrogen bonding in ordered samples, such as crystals or stretched polymer films. This method measures the differential absorption of infrared light polarized parallel and perpendicular to an orientation axis.

While no specific IR-LD studies on this compound have been reported, research on 2-amino-3,5-dibromopyridine has utilized this technique. bas.bg In that study, IR-LD spectroscopy was employed to identify the IR bands characteristic of different structural fragments and to understand intermolecular interactions. The analysis supported the presence of dimers formed via N-H···N hydrogen bonds in the crystal lattice. bas.bg The technique was crucial in analyzing the Fermi-resonance splitting effect of the symmetric NH₂ stretching vibration, which is indicative of asymmetric hydrogen bonding. bas.bg

For this compound, the presence of both an amino (-NH₂) and a hydroxyl (-OH) group provides multiple sites for hydrogen bonding. An IR-LD study could provide invaluable information on the orientation of these functional groups within a crystal lattice and the nature of the intermolecular hydrogen-bonding network (e.g., N-H···O, O-H···N, or N-H···N). This would allow for the definitive assignment of vibrational bands associated with specific hydrogen-bonded interactions, which often appear shifted or split compared to their positions in non-interacting environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H and ¹³C NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework of a molecule. Although specific NMR data for this compound is not documented, data from its isomer, 2-amino-3,5-dibromopyridine , offers insight into the expected chemical shifts. uni.lu

¹H NMR: In the ¹H NMR spectrum of 2-amino-3,5-dibromopyridine, the two protons on the pyridine ring appear as distinct signals. The proton at position 6 (adjacent to the nitrogen) is typically downfield due to the inductive effect of the nitrogen atom. The chemical shifts for the ring protons are observed at δ 8.03 and δ 7.97 ppm. uni.lu The protons of the amino group (-NH₂) typically appear as a broad singlet, in this case observed at δ 6.49 ppm. uni.lu For this compound, one would expect a single aromatic proton signal, likely a singlet. The chemical shifts of the -NH₂ and -OH protons would be concentration and solvent-dependent and would appear as broad signals.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For pyridine derivatives, carbon atoms bonded to nitrogen or halogens are significantly affected. In substituted pyridines, the carbon atoms directly attached to the electronegative nitrogen atom (C2 and C6) are typically deshielded and appear at lower field (higher ppm). Carbons bonded to bromine atoms would also show characteristic shifts. The presence of the hydroxyl group in this compound would further influence the chemical shifts of the adjacent carbon atoms.

The table below summarizes the observed ¹H NMR chemical shifts for the related compound 2-amino-3,5-dibromopyridine and the expected signals for this compound.

| Compound | Proton | Observed/Expected δ (ppm) | Multiplicity | Reference |

| 2-Amino-3,5-dibromopyridine | H-4, H-6 | 8.03, 7.97 | d, d | uni.lu |

| -NH₂ | 6.49 | br s | uni.lu | |

| This compound | H-6 | Expected ~8.0 | s | - |

| -NH₂ | Expected 5.0 - 7.0 | br s | - | |

| -OH | Expected 9.0 - 12.0 | br s | - |

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, advanced multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound with more than one ring proton, COSY would reveal the connectivity between them.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on the already assigned proton signals. For this compound, HSQC would definitively link the single aromatic proton to its corresponding carbon atom in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton by identifying longer-range connectivities, for example, from the aromatic proton to the neighboring quaternary (non-protonated) carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It provides through-space correlations, which are critical for determining the conformation and stereochemistry of the molecule. For this compound, ROESY could show spatial proximity between the amino protons, the hydroxyl proton, and the ring proton at C-6, helping to define the preferred orientation of the substituents.

While specific multi-dimensional NMR studies on this compound are not published, the application of these techniques is standard practice in the structural elucidation of novel heterocyclic compounds and would be necessary for its full characterization.

Dynamic NMR Studies and Rapid Injection NMR for Intermediates

Dynamic Nuclear Magnetic Resonance (DNMR) and Rapid Injection NMR (RI-NMR) are powerful techniques for studying the kinetics and mechanisms of chemical reactions. While specific DNMR or RI-NMR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to understanding its reactivity and the behavior of its derivatives.

DNMR can be employed to investigate dynamic processes such as conformational changes, proton exchange, and intermolecular interactions in derivatives of this compound. For instance, the rotation around the C-N bond of the amino group or the tautomerism between the pyridin-4-ol and the corresponding pyridin-4(1H)-one form could be studied. By analyzing the changes in NMR spectra at different temperatures, researchers can determine the energy barriers and rates of these processes.

Rapid Injection NMR (RI-NMR) is particularly useful for detecting and characterizing short-lived intermediates in chemical reactions. A recently developed LED Rapid Injection NMR (LED-RI-NMR) system allows for the in-situ monitoring of photochemical reactions. chemrxiv.org This technique could be adapted to study the reactions of this compound, for example, in photocatalyzed cross-coupling reactions or light-induced modifications. By rapidly injecting a reagent into an NMR tube containing the substrate and irradiating the sample, it is possible to acquire spectra of transient intermediates that would otherwise be undetectable. chemrxiv.org This approach has been successfully used to study various photochemical processes, including cycloadditions and rearrangements. chemrxiv.org

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of this compound and its derivatives, providing unequivocal confirmation of their elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the analysis of various pyridine derivatives, HRMS with electrospray ionization (ESI) is commonly used. For example, the HRMS (ESI) analysis of related brominated pyridine compounds has been reported to confirm their molecular formulas with high accuracy. rsc.orgrsc.org For this compound, the expected protonated molecule [M+H]⁺ would have a distinct isotopic pattern due to the presence of two bromine atoms (approximately equal abundance of ⁷⁹Br and ⁸¹Br). HRMS can resolve these isotopic peaks and provide a measured mass that is very close to the calculated theoretical mass, typically within a few parts per million (ppm). This level of accuracy is essential for confirming the identity of newly synthesized compounds and for verifying the products of chemical reactions.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₅Br₂N₂O⁺ | 268.8819 |

| [M+Na]⁺ | C₅H₄Br₂N₂NaO⁺ | 290.8639 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Intermediate Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. scispace.com This method is exceptionally well-suited for the analysis of reaction mixtures containing this compound and its derivatives, allowing for the separation, identification, and quantification of reactants, products, and reaction intermediates. semanticscholar.org

In the context of synthesizing or modifying this compound, LC-MS can be used to monitor the progress of a reaction in real-time. By taking small aliquots from the reaction mixture at different time points and analyzing them by LC-MS, researchers can track the consumption of starting materials and the formation of products. mdpi.com This is particularly valuable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, LC-MS is instrumental in the detection and identification of transient or low-abundance intermediates that may form during a reaction. nih.gov The high sensitivity of modern mass spectrometers, especially when coupled with tandem mass spectrometry (MS/MS), allows for the structural elucidation of these intermediates even when they are present in complex matrices. ddtjournal.comnih.gov For example, in the study of pyridine derivatives, LC-MS has been used to identify products of biotransformation and to analyze complex reaction mixtures in drug discovery. nih.govnih.gov The use of derivatization reagents can further enhance the sensitivity and chromatographic behavior of analytes in LC-MS analysis. ddtjournal.com

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Table 2: Representative Crystallographic Data for a Related Pyridine Derivative (3,5-dibromopyridin-2-amine)

| Parameter | Value | Reference |

| Formula | C₅H₄Br₂N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/n | researchgate.net |

| a (Å) | 6.07(1) | researchgate.net |

| b (Å) | 10.53(2) | researchgate.net |

| c (Å) | 11.89(2) | researchgate.net |

| β (°) | 104.49(3) | researchgate.net |

| V (ų) | 736.0 | researchgate.net |

| Z | 4 | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point, solubility, and stability. For this compound, the primary intermolecular interactions expected are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of the amino (-NH₂) and hydroxyl (-OH) groups makes this compound a potent donor and acceptor of hydrogen bonds. chemrevlett.com The pyridine nitrogen atom can also act as a hydrogen bond acceptor. In the crystal lattice, it is highly probable that extensive networks of intermolecular hydrogen bonds are formed. For example, N—H···O, O—H···N, and N—H···N hydrogen bonds are likely to be observed, leading to the formation of supramolecular architectures such as chains, sheets, or three-dimensional networks. iucr.orgnih.govnih.gov The analysis of hydrogen bonding patterns is a central theme in crystal engineering, as these interactions are highly directional and play a dominant role in determining the crystal structure. mdpi.com

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

Analysis of structurally similar compounds, such as brominated pyridine derivatives and other substituted aminopyridines, provides a quantitative framework for understanding the crystal packing of this compound. iucr.orgnih.goviucr.orgnih.gov The dominant interactions are typically hydrogen bonds involving the amino and hydroxyl groups as donors and the nitrogen and oxygen atoms as acceptors.

In the crystal structure of related compounds, intermolecular interactions are quantified as percentage contributions to the total Hirshfeld surface area. For instance, in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the key contacts are H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%). iucr.orgiucr.org Similarly, for 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydro-isoquinoline-4-carbonitrile, the major contributions are from H···H (46.0%), C···H/H···C (35.1%), and N···H/H···N (10.5%) contacts. nih.gov In the case of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, the packing is dominated by O···H/H···O (43.1%) and H···H (24.2%) contacts. nih.gov

Based on these analogous structures, the intermolecular contacts for this compound are expected to be dominated by O···H/H···O, H···Br/Br···H, H···H, and N···H/H···N interactions. The presence of both -OH and -NH2 groups would likely lead to a robust network of hydrogen bonds, significantly influencing the crystal's stability. A study on the isomer, 2-amino-3,5-dibromopyridine, showed that molecules form dimers through N-H···N hydrogen bonding in the solid state. bas.bg

Table 1: Predicted Quantitative Contributions of Intermolecular Contacts for this compound based on Analogous Compounds

| Intermolecular Contact | Expected Contribution (%) | Key Functional Groups Involved | Reference for Analogy |

| O···H/H···O | High | Hydroxyl (-OH), Amino (-NH2) | nih.gov |

| H···Br/Br···H | Significant | Bromo (-Br) | iucr.orgiucr.org |

| H···H | Significant | All C-H and N-H bonds | iucr.orgnih.goviucr.orgnih.gov |

| N···H/H···N | Moderate to Significant | Amino (-NH2), Pyridine N | nih.govnih.govbas.bg |

| C···H/H···C | Moderate | Aromatic and Aliphatic C-H | iucr.orgnih.goviucr.org |

| C···C | Minor | Pyridine ring π-system | iucr.orgiucr.org |

This table is a predictive summary based on data from structurally related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, the absorption of UV-Vis light typically promotes electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions are the π → π* and n → π* transitions.

The pyridine ring, along with its substituents (amino, hydroxyl, and bromo groups), constitutes a chromophore. The amino (-NH2) and hydroxyl (-OH) groups are auxochromes, which can modify the absorption characteristics (both the wavelength of maximum absorbance, λmax, and the intensity) of the chromophore. These groups generally cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

While the specific UV-Vis spectrum for this compound is not documented in the available literature, data from related compounds allow for an estimation of its spectral properties. For example, studies on other aminopyridine derivatives show characteristic absorption bands. researchgate.net The electronic spectrum of a molecule is also sensitive to the solvent used, with polar solvents often causing shifts in the λmax values due to stabilization of the ground or excited states.

The electronic transitions for this compound would be influenced by the combined electronic effects of all substituents. The presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing (by induction) but also electron-donating (by resonance) bromo groups on the pyridine ring would result in a complex UV-Vis spectrum. It is anticipated that this compound would exhibit strong absorptions in the UV region, likely with multiple bands corresponding to the various possible electronic transitions within the substituted aromatic system.

Table 2: Predicted UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Influencing Factors |

| π → π | 200 - 400 | Pyridine ring, all substituents |

| n → π | > 250 | Non-bonding electrons on N and O atoms |

This table provides an estimated range for the electronic transitions based on general principles and data from related pyridine compounds.

Theoretical and Computational Investigations of 3 Amino 2,5 Dibromopyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of chemical compounds at the atomic level. These methods use the principles of quantum mechanics to model molecules and predict their behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.

Ab Initio Methods (e.g., HF, MP2, CIS) for Refined Electronic Properties and Reactivity Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more sophisticated calculations. Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation for more accurate energy and property predictions. Configuration Interaction Singles (CIS) is often used for studying excited electronic states.

These methods could be employed to refine the electronic properties of 3-amino-2,5-dibromopyridin-4-ol, providing more accurate values for ionization potential, electron affinity, and electronic transitions. This information is crucial for predicting the molecule's reactivity and its potential behavior in chemical reactions.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined.

For this compound, these calculations would predict the frequencies of characteristic vibrations, such as N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-N and C-C stretching in the pyridine (B92270) ring, and C-Br stretching. These theoretical predictions, often scaled by an empirical factor to account for anharmonicity and other effects, can be compared with experimental spectra to confirm the molecular structure.

Reactivity and Selectivity Predictions

Computational methods can also be used to predict the reactivity and selectivity of a molecule, identifying the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are rich or deficient in electrons. Red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive electrostatic potential and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, making them potential sites for interaction with electrophiles. Positive potential might be found around the hydrogen atoms of the amino and hydroxyl groups.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the specific atoms that are most involved in these frontier orbitals, thus pinpointing the likely sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. mdpi.com This analysis provides quantitative insight into the electronic interactions that contribute to the molecule's stability.

For this compound, NBO analysis would focus on quantifying the delocalization of electron density arising from hyperconjugative interactions. These are donor-acceptor interactions between a filled (donor) NBO and a vacant (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). researcher.life

Key interactions expected in this molecule would include:

Lone Pair Delocalization: The delocalization of the nitrogen lone pair of the amino group (LP(N)) into the antibonding π* orbitals of the pyridine ring (π(C-C) and π(C-N)). This interaction is characteristic of amino-substituted aromatic systems and contributes significantly to the electronic structure.

Oxygen Lone Pair Interactions: The lone pairs on the hydroxyl oxygen (LP(O)) would also participate in hyperconjugation with the ring's π* antibonding orbitals.

Intramolecular Hydrogen Bonding: NBO analysis can reveal potential intramolecular hydrogen bonds, for instance, between the amino group and the hydroxyl group, by identifying donor-acceptor interactions between the oxygen lone pair and the N-H antibonding orbital (LP(O) → σ*(N-H)).

The results of such an analysis are typically presented in a tabular format, detailing the donor and acceptor orbitals, the stabilization energy E(2), and other parameters.

Table 1: Illustrative NBO Second-Order Perturbation Analysis for this compound This table is a hypothetical representation of expected interactions and is for illustrative purposes only, as specific research data is unavailable.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N7 | π* (C3-C4) | 25.8 | π-delocalization |

| LP (1) N7 | π* (C2-N1) | 18.2 | π-delocalization |

| LP (2) O8 | π* (C4-C5) | 15.5 | π-delocalization |

| LP (1) O8 | σ* (C4-H) | 2.1 | Hyperconjugation |

| σ (C2-Br) | σ* (C3-N7) | 1.5 | Hyperconjugation |

| σ (C5-Br) | σ* (C4-O8) | 1.3 | Hyperconjugation |

Computational Mechanistic Studies

Computational mechanistic studies utilize quantum chemical calculations to map the potential energy surface (PES) of a chemical reaction. This allows for the detailed investigation of reaction pathways, the identification of transient species like transition states, and the calculation of activation energies, providing a deeper understanding of reaction feasibility and selectivity. rsc.orgresearchgate.net

Modeling of Reaction Pathways and Transition States

For this compound, a relevant reaction to model would be its functionalization, such as electrophilic aromatic substitution or cross-coupling reactions at the C-6 position. nih.govnih.gov The modeling process involves:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (a first-order saddle point on the PES) that connects reactants to products.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Energy Calculation: The relative energies (e.g., Gibbs free energy of activation, ΔG‡) are calculated to determine the kinetic barrier of the reaction.

Table 2: Hypothetical Energy Profile for a C-6 Position Functionalization Reaction This table presents illustrative data for a hypothetical reaction pathway. The values are not derived from published experimental or computational work.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| TS1 | First Transition State | +18.5 (Activation Energy) |

| Intermediate | Sigma Complex | +5.2 |

| TS2 | Second Transition State | +12.3 |

| Products | C-6 Substituted Product + H+ | -10.4 |

Solvation Effects and Conformational Analysis in Different Media

The solvent in which a reaction is performed can significantly influence molecular conformation and reaction energetics. Computational chemistry models these effects using implicit or explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. mdpi.comresearchgate.net

For this compound, a key aspect to investigate is its tautomeric equilibrium. The pyridin-4-ol form can exist in equilibrium with its pyridone tautomer. The relative stability of these tautomers is highly dependent on the solvent's polarity.

Conformational analysis would also explore the rotation of the amino (-NH2) and hydroxyl (-OH) groups. Different solvents can stabilize or destabilize certain conformers through specific interactions like hydrogen bonding. By performing geometry optimizations in various simulated solvent environments (e.g., gas phase, heptane, water), the relative Gibbs free energies of the different conformers can be calculated to predict their populations in different media. researchgate.netnih.gov

Table 3: Illustrative Solvation Effects on the Relative Stability of Tautomers/Conformers This table is a hypothetical representation of how solvent polarity might influence the stability of different forms of the molecule. The values are for illustrative purposes only.

| Conformer/Tautomer | Relative Gibbs Free Energy (ΔG, kcal/mol) in Gas Phase | Relative Gibbs Free Energy (ΔG, kcal/mol) in Water (PCM) |

| Pyridin-4-ol (OH anti to NH2) | 0.0 | 0.0 |

| Pyridin-4-ol (OH syn to NH2) | +1.2 | +0.8 |

| Pyridone Tautomer | +4.5 | -2.1 |

Chemical Transformations and Derivatization of 3 Amino 2,5 Dibromopyridin 4 Ol

Functional Group Interconversions

The reactivity of each functional group can be selectively addressed to modify the molecule's properties and to construct new derivatives.

The primary amino group at the C3 position is a key site for derivatization. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This transformation is useful for introducing a variety of acyl moieties and is a common strategy in the synthesis of complex heterocyclic structures. nuph.edu.ua

Alkylation: N-alkylation of the amino group can be achieved, though direct alkylation can be challenging in some halopyridine systems. nih.gov Alternative methods, such as hydrogen borrowing catalysis which involves the coupling of alcohols and amines, present a greener approach to N-alkylation where water is the only byproduct. beilstein-journals.org Reductive amination, following a deprotection step if the amine is initially protected, provides another high-yielding route to N-substituted-3-aminopyridines. nih.gov

Schiff Base Formation: As a primary amine, the 3-amino group undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines. mwjscience.comresearchgate.net This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol. nih.govekb.eg The resulting azomethine group (C=N) is a versatile functional handle for further transformations. ekb.eg

| Transformation | Reagent/Conditions | Product Type |

| Acylation | Acyl chloride or anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide, Reductive amination | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehyde or Ketone, Ethanol, Reflux | Imine (Schiff Base) |

The hydroxyl group at the C4 position, being part of a pyridin-4-ol system, exhibits reactivity typical of phenols and alcohols.

Oxidation: The hydroxyl group can be oxidized to the corresponding carbonyl compound. smolecule.comevitachem.com In some cases, biological oxidation using whole-cell biocatalysts, such as Burkholderia sp., has been shown to regioselectively hydroxylate aminopyridines, suggesting that enzymatic oxidation of the pyridin-4-ol is also a possibility. nih.govresearchgate.net However, the presence of other functional groups requires careful selection of oxidizing agents to avoid unwanted side reactions.

Etherification and Esterification: The hydroxyl group is expected to undergo O-alkylation to form ethers and acylation to form esters under appropriate conditions. These reactions are standard transformations for phenolic hydroxyl groups and serve to introduce a wide range of functional diversity.

| Transformation | Reagent/Conditions | Product Type |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carbonyl Compound |

| Etherification | Alkyl halide, Base | Ether |

| Esterification | Acyl chloride or Anhydride | Ester |

The two bromine atoms at the C2 and C5 positions are excellent handles for introducing further complexity through substitution and coupling reactions.

Reduction: The bromine atoms can be selectively removed and replaced with hydrogen through reduction reactions, yielding debrominated pyridine (B92270) derivatives. smolecule.comevitachem.com

Nucleophilic Aromatic Substitution (NAS): Halopyridines are susceptible to NAS, particularly when the halogen is at the ortho (C2) or para (C4) position relative to the electron-withdrawing ring nitrogen. youtube.comlibretexts.org The bromine atom at the C2 position of 3-amino-2,5-dibromopyridin-4-ol is therefore activated towards displacement by various nucleophiles like amines, thiols, and alkoxides. evitachem.commasterorganicchemistry.com The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. libretexts.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the sites of the bromine atoms. vulcanchem.comacs.org These reactions allow for the introduction of aryl, alkyl, and amino groups. researchgate.net In systems like 2,5-dibromopyridine, cross-coupling can occur regioselectively, often favoring the more activated C2 position. acs.orgrug.nl Nickel-catalyzed cross-coupling reactions have also emerged as effective methods for functionalizing bromopyridines with a variety of nucleophiles, including alcohols and amines. acs.orgaablocks.com

| Reaction Type | Reagents/Catalyst | Resulting Functionalization |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Debromination (H-substitution) |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-SH) | Replacement of Br with nucleophile |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | C-C bond formation (Aryl/Alkyl substitution) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N bond formation (Amino substitution) |

Scaffold Modification and Construction of Novel Pyridine Derivatives

Beyond simple functional group interconversions, this compound serves as a versatile scaffold for building more elaborate molecular architectures, including fused heterocyclic systems and diversely substituted pyridines.

The arrangement of functional groups on the this compound ring is conducive to the synthesis of fused bicyclic and polycyclic heterocyclic systems. The ortho-positioning of the amino and hydroxyl groups can be utilized for the construction of fused oxazole (B20620) rings. Furthermore, the amino group is a common starting point for building fused ring systems like imidazopyridines, triazolopyridines, and pyrazino-derivatives. nuph.edu.uanih.govbeilstein-journals.orgmdpi.com For example, reactions with reagents containing two electrophilic sites can lead to the formation of a new ring fused to the pyridine core. The synthesis of fused smolecule.comevitachem.com-triazoles from amino-substituted heterocycles is a well-established strategy. acs.org

The bromine atoms at positions C2 and C5 are prime locations for introducing a wide array of substituents to tailor the molecule's properties. As detailed in section 6.1.3, cross-coupling reactions are particularly effective for this purpose. vulcanchem.com

Aryl and Heteroaryl Groups: Suzuki-Miyaura coupling allows for the introduction of various phenyl, substituted phenyl, and other heteroaromatic rings. rug.nl

Alkyl Groups: Negishi and Suzuki-Miyaura couplings can be used to install alkyl chains. acs.org

Amino and Amide Groups: Buchwald-Hartwig amination facilitates the introduction of substituted amino groups. researchgate.net Subsequent acylation can yield a variety of amide derivatives.

These transformations enable the systematic modification of the pyridine scaffold, which is a key strategy in fields like medicinal chemistry for exploring structure-activity relationships.

Supramolecular Chemistry and Self-Assembly Phenomena (e.g., Dimerization)

The field of supramolecular chemistry investigates the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. For derivatives of pyridine, these interactions, primarily hydrogen bonding and π-π stacking, are crucial in determining their solid-state architecture and can influence their physical and chemical properties. While specific studies on the supramolecular chemistry of this compound are not extensively documented, the behavior of structurally analogous compounds provides significant insight into its potential for self-assembly, particularly dimerization.

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen and the oxygen of the hydroxyl group) on the this compound molecule strongly suggests a high propensity for forming self-assembled structures through hydrogen bonding. cymitquimica.com The amino group, in particular, is a key functional group that can facilitate the formation of intermolecular connections. cymitquimica.com